molecular formula C9H7FO2 B2383898 6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane] CAS No. 2248405-65-2

6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]

Cat. No. B2383898
CAS RN: 2248405-65-2
M. Wt: 166.151
InChI Key: QAIYVQVMSRVHFT-UHFFFAOYSA-N
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Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1H-pyrazole (2) afforded the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (3, HMBPP) .

Mechanism of Action

While specific mechanisms of action for “6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane]” are not available, benzofuran compounds in general have shown diverse pharmacological activities, making them attractive for drug development .

Future Directions

Given the diverse biological activities of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

6-fluorospiro[2H-1-benzofuran-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-7-8(3-6)11-4-9(7)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYVQVMSRVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO2)C3=C(O1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]

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